molecular formula C18H18N4O3 B4659141 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide

Cat. No. B4659141
M. Wt: 338.4 g/mol
InChI Key: WIPUMVBNWRMXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological systems and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide involves its selective inhibition of a specific protein. This protein plays a role in various biological processes, including cell growth and survival. By inhibiting this protein, this compound has the potential to disrupt these processes and potentially treat diseases that are characterized by abnormal cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to selectively inhibit the activity of a specific protein, leading to changes in cellular processes that are dependent on that protein. Additionally, this compound has been shown to have potential therapeutic effects in various disease models, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One major advantage of using 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide in lab experiments is its selectivity for a specific protein. This makes it a useful tool for studying the role of that protein in various biological processes. Additionally, this compound has potential therapeutic effects, making it a promising candidate for drug development. However, one limitation of this compound is its potential toxicity and side effects, which need to be carefully considered in lab experiments.

Future Directions

There are many potential future directions for research on 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide. One area of interest is further characterization of its mechanism of action and the specific biological processes that it affects. Additionally, this compound could be studied in combination with other therapeutic agents to determine its potential for synergistic effects. Finally, there is potential for the development of new analogs of this compound with improved selectivity and efficacy.

Scientific Research Applications

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide has been used in a variety of scientific research applications. One major use of this compound is as a tool for studying biological systems. It has been shown to selectively inhibit the activity of a specific protein, making it useful for studying the role of that protein in various biological processes. Additionally, this compound has been studied as a potential therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-15-8-3-2-7-14(15)18-21-17(25-22-18)10-4-9-16(23)20-13-6-5-11-19-12-13/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPUMVBNWRMXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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